

Technical Support Center: NP-1815-PX for In

Vivo Injection

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Compound of Interest		
Compound Name:	NP-1815-PX	
Cat. No.:	B15586428	Get Quote

Disclaimer: **NP-1815-PX** is a potent and selective P2X4R antagonist, investigated for its anti-inflammatory and analgesic properties. It is the active pharmaceutical ingredient (API), not a pre-formulated vehicle. This guide provides technical support for researchers on the formulation and in vivo application of **NP-1815-PX**. All products are for research use only and not for human consumption.

### Frequently Asked Questions (FAQs)

Q1: What is NP-1815-PX and what is its mechanism of action?

**NP-1815-PX** is a selective antagonist of the P2X4 receptor (P2X4R).[1][2][3] P2X4R is an ATP-gated ion channel primarily expressed on microglia in the central nervous system. In chronic pain states, activated microglia release signaling molecules like Brain-Derived Neurotrophic Factor (BDNF) upon P2X4R activation. BDNF then acts on neurons to increase their excitability, contributing to pain hypersensitivity. By blocking P2X4R, **NP-1815-PX** aims to interrupt this signaling cascade, thereby reducing chronic pain.

Q2: How should I store **NP-1815-PX**?

For optimal stability, **NP-1815-PX** powder should be stored at -20°C for up to three years.[2] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year.[2] The sodium salt form of **NP-1815-PX** in solution is stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.[1]



Q3: What is the difference between NP-1815-PX and NP-1815-PX sodium?

**NP-1815-PX** sodium is the salt form of the compound, which generally offers improved solubility in aqueous solutions compared to the free acid form.[1] For in vivo experiments requiring aqueous-based formulations, the sodium salt may be preferable.

Q4: Can **NP-1815-PX** be administered orally?

There is limited information on the oral bioavailability of **NP-1815-PX**. One retracted study in a murine colitis model reported oral administration at doses of 3, 10, and 30 mg/kg using methocel as a vehicle.[4] However, due to the retraction of this article, these findings should be interpreted with caution. Researchers should determine the oral bioavailability of their specific formulation through pharmacokinetic studies.

### **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Precipitation of NP-1815-PX during formulation or upon injection	Low aqueous solubility of the compound.	- Use the more soluble NP- 1815-PX sodium salt Prepare a co-solvent system. A common formulation for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare by adding each component sequentially and ensuring complete dissolution at each step For in vitro studies, NP-1815-PX is soluble in DMSO up to 50 mg/mL with the aid of ultrasonication.
Inconsistent or lack of in vivo efficacy	Poor bioavailability, rapid metabolism, or suboptimal dosage.	- Optimize the formulation to improve solubility and stability Conduct pilot dose-response studies to determine the effective dose for your animal model and route of administration. A study in a mouse model of herpetic pain showed an anti-allodynic effect with intrathecal administration of 30 pmol/5 µl.[5] - Consider alternative routes of administration (e.g., intravenous, intraperitoneal, intrathecal) that may offer better systemic exposure.
Adverse effects or toxicity in animals	Toxicity of the vehicle or high concentration of the compound.	- Minimize the concentration of organic solvents like DMSO in the final formulation Conduct a maximum tolerated dose (MTD) study for your specific



		formulation and animal model.  - Observe animals closely for any signs of distress or adverse reactions following injection.
Difficulty with intrathecal injections	Small injection volume and potential for precipitation.	- Ensure the formulation is sterile-filtered and free of particulates Use a formulation with good solubility and stability to prevent precipitation in the cerebrospinal fluid. For intrathecal administration in mice, NP-1815-PX has been administered in a vehicle of phosphate-buffered saline (PBS).[5]

## **Quantitative Data Summary**

**In Vitro Activity** 

Compound	Target	Assay	IC50
NP-1815-PX	Human P2X4R	Ca2+ influx in hP2X4R-1321N1 cells	0.26 μΜ

### **In Vivo Dosage**

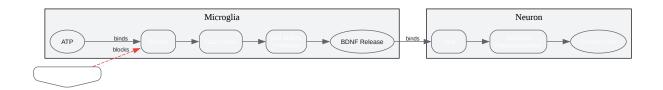


Compound	Animal Model	Route of Administrat ion	Effective Dose	Observed Effect	Reference
NP-1815-PX	Mouse model of herpetic pain	Intrathecal	30 pmol/5 μl	Anti-allodynic effect	[5]
NP-1815-PX	Rat model of colitis (Retracted)	Oral	3, 10, 30 mg/kg	Attenuation of body weight loss	[4]

Note: Data from the retracted publication should be treated with caution.

# Experimental Protocols & Visualizations P2X4R Signaling Pathway in Neuropathic Pain

The following diagram illustrates the proposed signaling cascade involving P2X4R in microglia, which contributes to chronic pain.



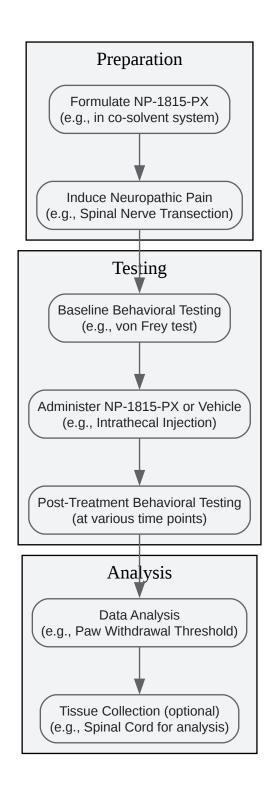
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Caption: P2X4R signaling pathway in chronic pain.

# Experimental Workflow: In Vivo Testing of NP-1815-PX in a Mouse Model of Neuropathic Pain



This diagram outlines a typical experimental workflow for evaluating the efficacy of a formulated **NP-1815-PX** solution in a mouse model of neuropathic pain, such as the spinal nerve transection model.



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Caption: In vivo experimental workflow for NP-1815-PX.

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